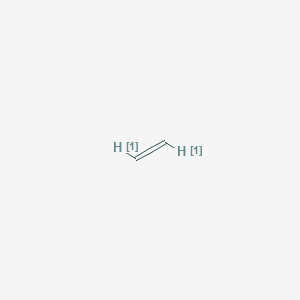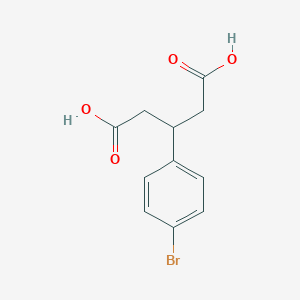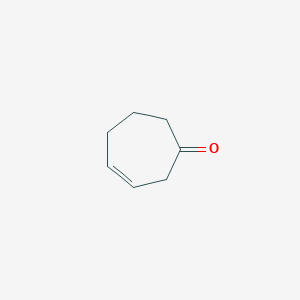
3,4-Dihydro-2-cyano-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2-cyano-2H-pyran, also known as DCP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, inhibit the replication of various viruses, including HIV and HCV, and inhibit the growth of various bacteria, including MRSA. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dihydro-2-cyano-2H-pyran in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be used as a starting material for the synthesis of various compounds. Another advantage is its wide range of biochemical and physiological effects, which make it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a toxic compound and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are many future directions for research on 3,4-Dihydro-2-cyano-2H-pyran. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another area of research is the synthesis of novel this compound derivatives with improved pharmacological properties. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins in the body. Overall, this compound is a promising compound for scientific research and has the potential to make a significant impact in various areas of science and medicine.
Méthodes De Synthèse
3,4-Dihydro-2-cyano-2H-pyran can be synthesized using various methods, including the reaction of malononitrile with an aldehyde in the presence of an acid catalyst, the reaction of cyanoacetic acid with an aldehyde in the presence of a base catalyst, and the reaction of 2-cyanoacetamide with an aldehyde in the presence of a Lewis acid catalyst. The choice of method depends on the desired yield, purity, and reaction conditions.
Applications De Recherche Scientifique
3,4-Dihydro-2-cyano-2H-pyran has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial properties, and has been used as a starting material for the synthesis of various drugs. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various heterocyclic compounds. In material science, this compound has been used as a monomer for the synthesis of various polymers and copolymers.
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRLGNIHOZMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-91-2 |
Source


|
| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


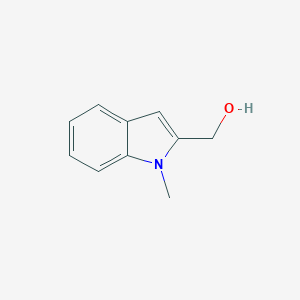


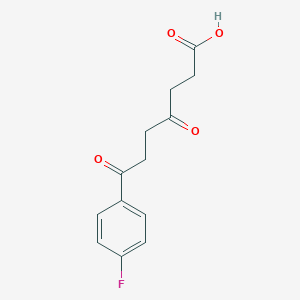
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
